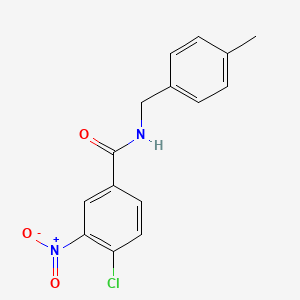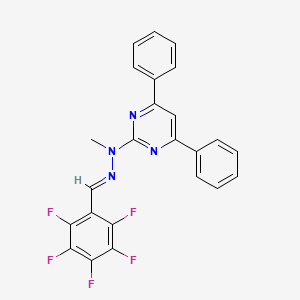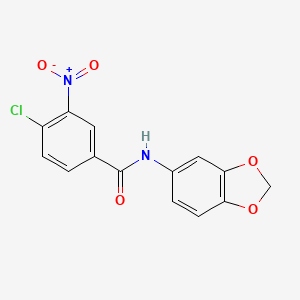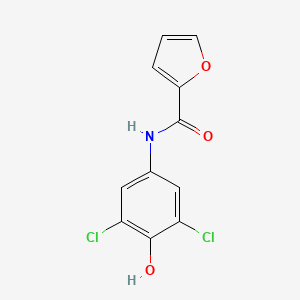![molecular formula C18H13ClN2O3 B5717691 N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)
N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It has been shown to have potential therapeutic applications in cancer treatment, as well as in the treatment of other diseases.
Mécanisme D'action
N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which plays a critical role in the regulation of gene expression. By inhibiting PCAF, N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide prevents the acetylation of histone proteins, which leads to changes in gene expression and ultimately inhibits cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, as well as to reduce inflammation in animal models of sepsis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer to cells or animals. However, one limitation is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Orientations Futures
There are many potential future directions for the study of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide. One area of research could be to investigate its efficacy in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research could be done to determine its potential therapeutic applications in other diseases, such as viral infections or inflammatory disorders. Finally, more research is needed to fully understand the mechanism of action of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide and to identify other potential targets for this small molecule inhibitor.
Méthodes De Synthèse
The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide involves the reaction of 2-chlorobenzoyl chloride with 3-amino-phenol to form 3-[(2-chlorobenzoyl)amino]phenol. This intermediate is then reacted with furfurylamine in the presence of sodium hydride to form N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide.
Applications De Recherche Scientifique
N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-15-8-2-1-7-14(15)17(22)20-12-5-3-6-13(11-12)21-18(23)16-9-4-10-24-16/h1-11H,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJTYECNPMHUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5717613.png)
![methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate](/img/structure/B5717618.png)




![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)



![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)
![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)
